molecular formula C9H19N B020380 4-Propylcyclohexylamine CAS No. 102653-37-2

4-Propylcyclohexylamine

Cat. No. B020380
M. Wt: 141.25 g/mol
InChI Key: OZUBMBIDHPBIDL-UHFFFAOYSA-N
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Description

4-Propylcyclohexylamine is a chemical compound that falls within the broader category of cyclohexylamines, substances known for their versatile applications in organic synthesis, material science, and as intermediates in the production of pharmaceuticals and agrochemicals. Its unique structure renders it a subject of interest for various chemical transformations and property analyses.

Synthesis Analysis

The synthesis of 4-Propylcyclohexylamine and related compounds often involves multiple steps, including reactions such as nucleophilic substitution, reduction, and amination. For example, the preparation of 1-arylcyclohexylamines, which are structurally related to 4-Propylcyclohexylamine, can be achieved through procedures that involve the replacement of functional groups and the use of organocatalysts for facilitating multicomponent reactions (Maddox, Godefroi, & Parcell, 1965); (Mitragotri et al., 2023).

Molecular Structure Analysis

The molecular structure of 4-Propylcyclohexylamine is characterized by the presence of a cyclohexane ring substituted with a propyl group and an amine group. This structure can be analyzed through various spectroscopic methods to determine its conformation, electronic properties, and potential for forming hydrogen bonds and other intermolecular interactions. Studies on similar compounds have highlighted the importance of molecular geometry in determining the compound's reactivity and physical properties (Sorokin et al., 2007).

Chemical Reactions and Properties

4-Propylcyclohexylamine participates in various chemical reactions, reflecting its reactivity towards electrophiles, nucleophiles, and radicals. Its amine group makes it a versatile nucleophile that can engage in reactions such as alkylation, acylation, and condensation. The cyclohexane ring can undergo functionalization, influencing the compound's chemical properties and utility in synthesis pathways (Wallach et al., 2016).

Physical Properties Analysis

The physical properties of 4-Propylcyclohexylamine, including melting point, boiling point, solubility, and density, are crucial for understanding its behavior in various solvents and conditions. These properties are influenced by the compound's molecular structure and are essential for its application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of 4-Propylcyclohexylamine, such as acidity/basicity, reactivity patterns, and stability, are determined by its functional groups and molecular structure. Studies on cyclohexylamines suggest that these compounds exhibit significant reactivity due to their amine group, making them suitable for a wide range of chemical transformations (Utley et al., 1995).

Scientific Research Applications

  • Toxicology and Mutagenicity : 4-Hydroperoxycyclophosphamide and 2,4-tetrahydrocyclohexylamine have shown mutagenic activity and strong toxic effects on human lymphocytes, raising concerns about their therapeutic use in leukemias and lymphomas (Perocco et al., 1985).

  • Cancer Therapy : N,N-Dicyclohexylamine salt of hyperforin displays potential as a new antitumor drug, active against various cancer cell lines and inducing apoptosis in HepG2 cells (Sun et al., 2011).

  • Chemical Synthesis : A one-pot Raney Ni-based catalytic strategy effectively converts guaiacol and syringols into cyclohexylamines, with applications in fine chemicals, pharmaceuticals, and polymers (Wu et al., 2022).

  • Neurology : Newer enaminones, such as methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, show potential as safer alternatives for treating epilepsy, with the highest protective index observed (Scott et al., 1993).

  • Parkinson's Disease Research : Epoxide 4 has shown potential as a neuroprotective and neurorestorative drug for Parkinson's disease, promoting dopamine neuron survival and restoring dopaminergic innervation in the brain (Ardashov et al., 2019).

  • Psychiatric Treatment : Psilocybin and MDMA demonstrate promise as therapeutics for psychiatric disorders, potentially serving as adjuncts to psychotherapy for conditions difficult to treat with existing methods (Mithoefer et al., 2016).

Safety And Hazards

4-Propylcyclohexylamine is a flammable liquid and vapor . It is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is suspected of damaging fertility .

Future Directions

One of the future directions for 4-Propylcyclohexylamine could be its production from renewable resources. For instance, a crude bio-oil originating from the reductive catalytic fractionation of birch lignocellulose was transformed into a product mixture rich in 4-propylcyclohexylamine . This constitutes an interesting case of catalytic funneling and could pave the way for the sustainable production of 4-Propylcyclohexylamine .

properties

IUPAC Name

4-propylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-3-8-4-6-9(10)7-5-8/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUBMBIDHPBIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337778
Record name 4-Propylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylcyclohexylamine

CAS RN

102653-37-2
Record name 4-Propylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Propylcyclohexylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Wu, M De Bruyn, K Barta - ChemSusChem, 2022 - Wiley Online Library
… product mixture rich in 4propylcyclohexylamine, this constituting an interesting case of catalytic funneling. The isolated yield of the desired 4-propylcyclohexylamine reaches as high as …
AM da Costa Lopes, AJD Silvestre… - Current Opinion in Green …, 2023 - Elsevier
This short review encompasses the last relevant studies that have been unveiling efforts to increase the efficiency of lignin depolymerization and functionalization into bio-based …
Number of citations: 1 www.sciencedirect.com
A Wu - 2022 - research.rug.nl
… by the reductive catalytic fractionation of birch lignocellulose were catalytically funneled to a crude aminated product mixture rich in industrially relevant 4-propylcyclohexylamine (82% …
Number of citations: 2 research.rug.nl
FV Stohl, R Malhotra - Preprints-Am. Chem. Soc. Div. Fuel Chem, 1988 - researchgate.net
Previous studies (1, 2) of catalyst samples from laboratory experiments with model compounds and coal-derived hydrotreater feeds from the Wilsonville Advanced Coal Liquefaction …
Number of citations: 2 www.researchgate.net
X Wu, K Barta - Chemical Communications, 2023 - pubs.rsc.org
… of H 2 allowed for the convergent synthesis of 4-propylcyclohexylamine (82% selectivity), an … Isolation of 4-propylcyclohexylamine as its HCl salt was achieved in 6.7 wt% on a lignin …
Number of citations: 3 pubs.rsc.org
N Joguet, L Jing, F Jamois, P Dumargue - Atmosphere, 2023 - mdpi.com
… shows a very specific molecular profile in comparison to other samples, with a high presence of dodecane, heptacosan, 3-8-dimethylundecane, 1-hexanol, 4-propylcyclohexylamine, …
Number of citations: 1 www.mdpi.com
M Kim, Y Kim, SH Seo, DJ Baek, SJ Min… - Bulletin of the …, 2015 - Wiley Online Library
Metabotropic glutamate receptor subtype 1 ( mGluR1 ) is a potential target for the treatment of neuropathic pain, and there has been much effort to discover mGluR1 antagonists. In this …
Number of citations: 1 onlinelibrary.wiley.com
SA Rutkowsky - 2000 - search.proquest.com
Part I. Various amine boranes were used in the reduction of substituted cyclic N-diphenylphosphinyl imines to the corresponding N-diphenylphosphinyl amines, which represent …
Number of citations: 2 search.proquest.com
EC Moroni - ACS Division of Fuel Chemistry, preprints, 1988 - scholar.archive.org
DIRECT COAL LIQUEFACTION: DISTINCTION BETWEEN REACTANTS AND CATALYSTS. Page 1 DIRECT COAL LIQUEFACTION: DISTINCTION BETWEEN REACTANTS AND …
Number of citations: 3 scholar.archive.org

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